4-Chloro-5-cyano-2-methoxybenzoic acid
Overview
Description
4-Chloro-5-cyano-2-methoxybenzoic acid is an organic compound with the molecular formula C9H6ClNO3. It is a derivative of benzoic acid, characterized by the presence of a chloro group, a cyano group, and a methoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 4-Chloro-5-cyano-2-methoxybenzoic acid typically involves several steps:
Methylation: The starting material, which is often a derivative of salicylic acid, undergoes methylation using dimethyl sulfate to introduce the methoxy group.
Chlorination: The methylated intermediate is then subjected to chlorination using N-chlorosuccinimide to introduce the chloro group.
Nitration and Reduction: The chlorinated compound is nitrated, followed by reduction to introduce the cyano group.
Hydrolysis: Finally, the ester group is hydrolyzed under alkaline conditions to yield the desired this compound.
Chemical Reactions Analysis
4-Chloro-5-cyano-2-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for reductions, and oxidizing agents such as potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-5-cyano-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a building block for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-cyano-2-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The chloro and cyano groups can participate in interactions with proteins, potentially inhibiting their function or altering their activity. The exact pathways involved are subject to ongoing research and may vary depending on the specific context .
Comparison with Similar Compounds
4-Chloro-5-cyano-2-methoxybenzoic acid can be compared with other similar compounds, such as:
4-Amino-5-chloro-2-methoxybenzoic acid: This compound has an amino group instead of a cyano group, which significantly alters its reactivity and applications.
4-Chloro-2-methoxybenzoic acid: Lacking the cyano group, this compound has different chemical properties and is used in different contexts.
5-Chloro-2-methoxybenzoic acid: Similar to 4-Chloro-2-methoxybenzoic acid but with the chloro group in a different position, affecting its reactivity and applications.
Properties
IUPAC Name |
4-chloro-5-cyano-2-methoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c1-14-8-3-7(10)5(4-11)2-6(8)9(12)13/h2-3H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYZFTMBSZCYGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)C#N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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